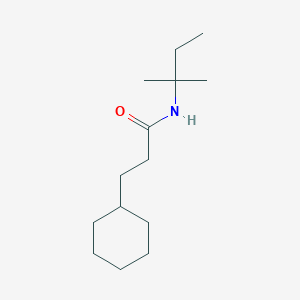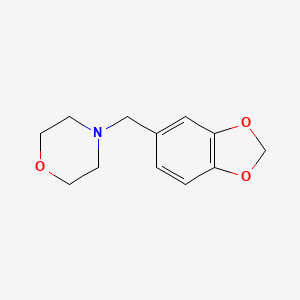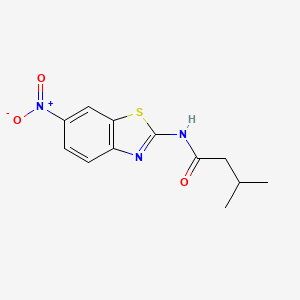
1-acetyl-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-4-(2-nitrobenzyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This molecule is a piperazine derivative that has been shown to exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-acetyl-4-(2-nitrobenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in viral replication or bacterial cell wall synthesis. Another proposed mechanism is through the disruption of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(2-nitrobenzyl)piperazine can have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, 1-acetyl-4-(2-nitrobenzyl)piperazine has been shown to reduce inflammation in animal models, indicating that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-4-(2-nitrobenzyl)piperazine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antiviral, antibacterial, anticancer, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research related to 1-acetyl-4-(2-nitrobenzyl)piperazine. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates. Another area of research could focus on elucidating the mechanism of action and identifying specific targets for this compound. Finally, there is potential for 1-acetyl-4-(2-nitrobenzyl)piperazine to be used in combination with other drugs or therapies to enhance their efficacy.
Synthesemethoden
1-acetyl-4-(2-nitrobenzyl)piperazine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with piperazine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-4-(2-nitrobenzyl)piperazine has been the subject of numerous scientific studies due to its potential as a drug candidate. One area of research has focused on its antiviral properties, particularly against the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the replication of HIV by targeting the viral integrase enzyme.
In addition to its antiviral properties, 1-acetyl-4-(2-nitrobenzyl)piperazine has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been found to disrupt bacterial cell membranes, leading to cell death.
Eigenschaften
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)15-8-6-14(7-9-15)10-12-4-2-3-5-13(12)16(18)19/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOVLQYOTVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
